molecular formula C18H22O3 B12318285 2,3-Dihydroxyestra-1(10),2,4-trien-17-one

2,3-Dihydroxyestra-1(10),2,4-trien-17-one

Cat. No.: B12318285
M. Wt: 286.4 g/mol
InChI Key: SWINWPBPEKHUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxyestra-1(10),2,4-trien-17-one is a naturally occurring catechol estrogen and a major metabolite of estrone and estradiol. It is formed irreversibly from estrone in the liver and to a lesser extent in other tissues via 2-hydroxylation mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxyestra-1(10),2,4-trien-17-one typically involves the hydroxylation of estrone. This process is mediated by cytochrome P450 enzymes, particularly the CYP3A and CYP1A subfamilies . The reaction conditions often include the use of specific solvents and catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation of estrone using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxyestra-1(10),2,4-trien-17-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various hydroxy derivatives and quinones, which can have different biological activities and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydroxyestra-1(10),2,4-trien-17-one involves its interaction with estrogen receptors. It binds to these receptors and modulates their activity, influencing various cellular processes. The compound’s effects are mediated through pathways involving estrogen receptor signaling, which can impact gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern and its role as a major metabolite of estrone and estradiol. Its distinct chemical structure and biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWINWPBPEKHUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861899
Record name 2,3-Dihydroxyestra-1(10),2,4-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.